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molecular formula C8H5F3N4O2 B8532730 2-Amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

2-Amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B8532730
M. Wt: 246.15 g/mol
InChI Key: FPEROSLEBGLRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969360B2

Procedure details

Allyl 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4a (240 mg, 0.8385 mmol) and phenylsilane (181.5 mg, 206.7 μL, 1.677 mmol) were dissolved in dry DCM (6 mL). Pd(PPh3)4 (38.76 mg, 0.03354 mmol) was added and the resulting solution was stirred at RT for 2 hrs. The suspension was filtered and the collected solid was washed with DCM (3×1 mL). The solid was dried under vacuum at 40° C. to yield compound 5a (117 mg, 56%).
Name
Allyl 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
206.7 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
38.76 mg
Type
catalyst
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:14]([C:15]([O:17]CC=C)=[O:16])=[C:5]2[N:6]=[C:7]([C:10]([F:13])([F:12])[F:11])[CH:8]=[CH:9][N:4]2[N:3]=1.C1([SiH3])C=CC=CC=1>C(Cl)Cl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:1][C:2]1[C:14]([C:15]([OH:17])=[O:16])=[C:5]2[N:6]=[C:7]([C:10]([F:13])([F:11])[F:12])[CH:8]=[CH:9][N:4]2[N:3]=1 |^1:34,36,55,74|

Inputs

Step One
Name
Allyl 2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
240 mg
Type
reactant
Smiles
NC1=NN2C(N=C(C=C2)C(F)(F)F)=C1C(=O)OCC=C
Name
Quantity
206.7 μL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
38.76 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at RT for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the collected solid was washed with DCM (3×1 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NN2C(N=C(C=C2)C(F)(F)F)=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 117 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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